2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate
Description
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate is a diester derivative of butanedioic acid (succinic acid), featuring a branched ethoxy-hydroxyethoxy chain and an octyl alkyl group.
Properties
CAS No. |
99624-98-3 |
|---|---|
Molecular Formula |
C18H34O7 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 1-O-octyl butanedioate |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-11-24-17(20)8-9-18(21)25-16-15-23-14-13-22-12-10-19/h19H,2-16H2,1H3 |
InChI Key |
CZYVGNDXSPOXFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)OCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate typically involves the esterification of succinic acid with octanol and triethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of high-purity reactants and catalysts to ensure a high yield and purity of the final product. The reaction is typically conducted under controlled temperature and pressure conditions to optimize the reaction rate and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield succinic acid, octanol, and triethylene glycol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The hydroxyl groups in the triethylene glycol moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Hydrolysis: Succinic acid, octanol, and triethylene glycol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted triethylene glycol derivatives.
Scientific Research Applications
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of cosmetics, detergents, and emulsifiers due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility in water. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion and solubilization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butanedioic Acid Esters with Ethoxy Chains
Key Observations :
- The octyl group in the target compound enhances hydrophobicity compared to PEG-based monosuccinates (e.g., CAS 82999-29-9), which prioritize water solubility .
- Sulfonated butanedioates () exhibit higher polarity due to the sulfonic acid group, making them more suitable for aqueous formulations .
Ethoxy Chain-Containing Esters
Key Observations :
- Ethoxy chain length impacts toxicity. For example, CAS 25961-88-0 () shows acute oral toxicity (Category 4), while phenolic ethoxy alcohols () require stringent respiratory precautions .
- The acetate derivative () is a common byproduct in microwave-assisted reactions, suggesting the target compound may form similar intermediates under specific conditions .
Alkyl Esters with Functional Groups
Key Observations :
- Esters with aromatic groups (e.g., ’s ethyl 2-methoxybenzoate) exhibit lower molecular weights and higher volatility compared to the target compound’s aliphatic structure .
- Acetylated derivatives () prioritize stability in naming conventions, reflecting their industrial relevance in polymer chemistry .
Research Findings and Data Gaps
- Synthesis Pathways : The target compound’s synthesis may parallel methods described in , where ethoxy-carbamate intermediates are used . However, direct data on its preparation are absent.
- Toxicity Profile : While ethoxy analogs () highlight risks like respiratory irritation, the octyl group in the target compound could mitigate absorption rates, altering toxicity .
- Performance Metrics : Compared to PEG-based succinates (), the target compound’s octyl chain may improve lipid compatibility, making it suitable for topical formulations .
Biological Activity
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate, also known as a polyether compound, has gained attention in various fields, including pharmaceuticals and materials science, due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 270.36 g/mol
- IUPAC Name : 2-[2-(2-hydroxyethoxy)ethoxy]ethyl octyl butanedioate
The biological activity of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate is primarily attributed to its ability to interact with cellular membranes and modulate various biochemical pathways. It may function through:
- Membrane Stabilization : Enhancing the fluidity and stability of cellular membranes.
- Enzyme Modulation : Potentially inhibiting or activating specific enzymes involved in metabolic processes.
- Antioxidant Activity : Scavenging free radicals, thereby reducing oxidative stress in cells.
Biological Activities
Recent studies have indicated several biological activities associated with this compound:
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains, suggesting potential use in formulations aimed at infection control.
- Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : Preliminary data suggest that the compound exhibits cytotoxic effects on certain cancer cell lines, indicating a possible role in cancer therapy.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduced TNF-alpha production | |
| Cytotoxicity | Induced apoptosis in HeLa cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate against common pathogens. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving human macrophages, the compound was found to significantly reduce the expression of inflammatory markers such as IL-6 and TNF-alpha when exposed to lipopolysaccharide (LPS). This suggests a mechanism by which the compound could be utilized in treating inflammatory diseases.
Case Study 3: Cancer Cell Cytotoxicity
Research conducted on various cancer cell lines revealed that 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased annexin V staining in treated cells compared to controls, indicating its potential role in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
